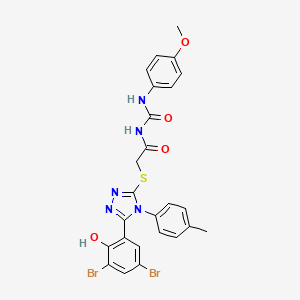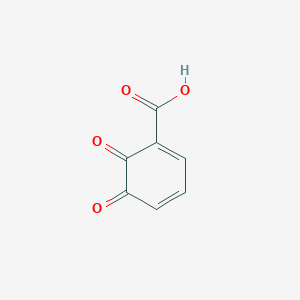![molecular formula C43H28NO2P B13785018 Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide is a complex organic compound with a unique spiro structure. This compound is primarily used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties . The spiro structure provides rigidity and stability, making it an ideal candidate for high-performance OLED applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide involves multiple steps, starting with the preparation of the spiro core. The spiro core is synthesized through a series of condensation reactions involving fluorene and quinoline derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The scalability of the synthesis process makes it feasible for large-scale production required for commercial applications in OLEDs .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce phosphines .
Applications De Recherche Scientifique
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide in OLEDs involves the efficient transport of charge carriers and the emission of light. The spiro structure provides rigidity, reducing non-radiative decay and enhancing electroluminescence efficiency . The phosphine oxide group plays a crucial role in stabilizing the excited states, leading to high quantum efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide stands out due to its unique combination of high triplet energy, excellent charge transport properties, and stability. These properties make it a superior host material for OLED applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C43H28NO2P |
|---|---|
Poids moléculaire |
621.7 g/mol |
Nom IUPAC |
2'-diphenylphosphorylspiro[8-oxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene-14,9'-fluorene] |
InChI |
InChI=1S/C43H28NO2P/c45-47(29-14-3-1-4-15-29,30-16-5-2-6-17-30)31-26-27-33-32-18-7-8-19-34(32)43(37(33)28-31)35-20-9-10-22-38(35)44-39-23-11-12-24-40(39)46-41-25-13-21-36(43)42(41)44/h1-28H |
Clé InChI |
IZNKPODGGHPAFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=C8C(=CC=C7)OC9=CC=CC=C9N8C1=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


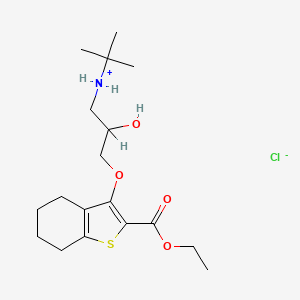
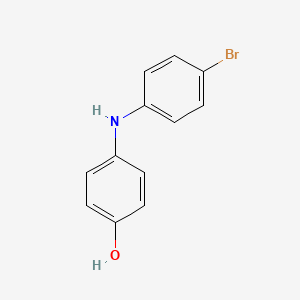
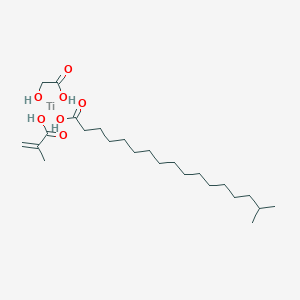
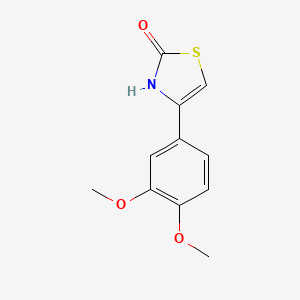
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

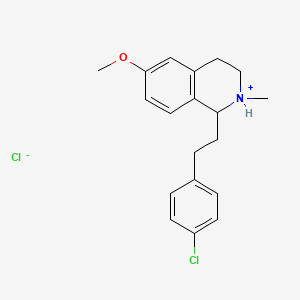
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)


![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
